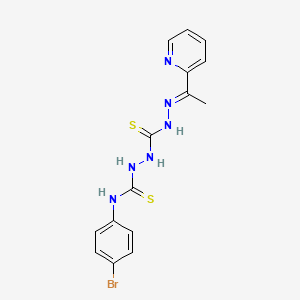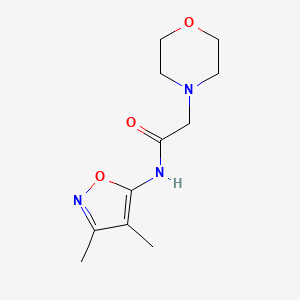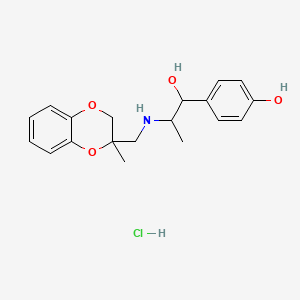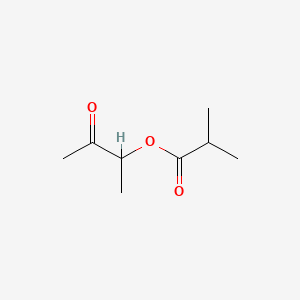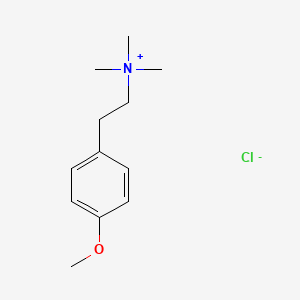
4-Methoxy-N,N,N-trimethylbenzeneethanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N,N,N-trimethylbenzeneethanaminium chloride is a quaternary ammonium compound. It is characterized by the presence of a benzene ring substituted with a methoxy group and a trimethylammonium group attached to an ethanaminium chain. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N,N,N-trimethylbenzeneethanaminium chloride typically involves the quaternization of 4-methoxybenzylamine with methyl iodide, followed by the substitution of the iodide ion with a chloride ion. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N,N,N-trimethylbenzeneethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-N,N-dimethylbenzeneethanamine.
Substitution: Formation of 4-methoxy-N,N,N-trimethylbenzeneethanol.
Scientific Research Applications
4-Methoxy-N,N,N-trimethylbenzeneethanaminium chloride has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of 4-Methoxy-N,N,N-trimethylbenzeneethanaminium chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property is exploited in its use as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-methoxy-N,N,N-trimethylbenzeneethanaminium
- 4-Methoxybenzylamine
- N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine
Uniqueness
4-Methoxy-N,N,N-trimethylbenzeneethanaminium chloride is unique due to its specific substitution pattern on the benzene ring and the presence of a quaternary ammonium group. This structure imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
50822-99-6 |
|---|---|
Molecular Formula |
C12H20ClNO |
Molecular Weight |
229.74 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C12H20NO.ClH/c1-13(2,3)10-9-11-5-7-12(14-4)8-6-11;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
NUXZNOMKLWQSNZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


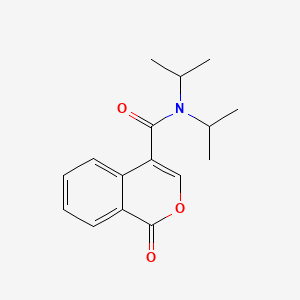
![2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)butyrate dihydrochloride](/img/structure/B12713175.png)
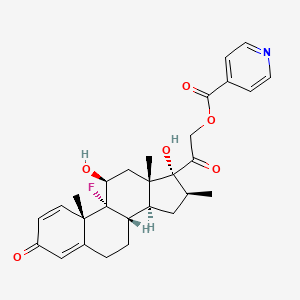
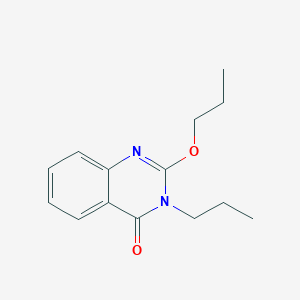
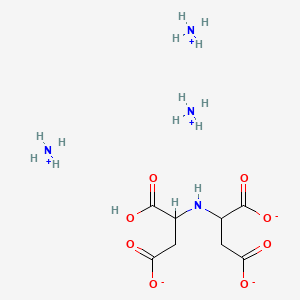
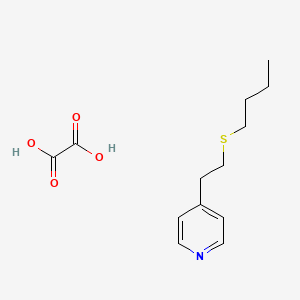
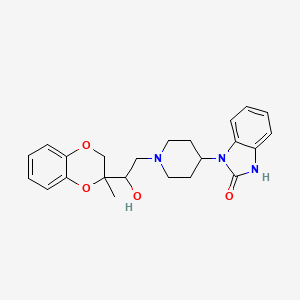
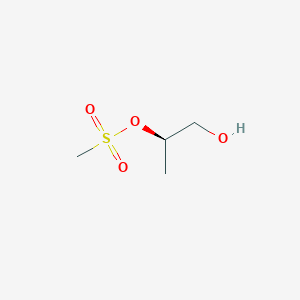
![3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide](/img/structure/B12713208.png)
